Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-
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Overview
Description
Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl- typically involves a multi-step process that includes diazotization and azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 4-methyl-2-nitroaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-chloro-4-aminophenol in an alkaline medium to form the azo compound.
The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps remain the same, but the reactions are optimized for efficiency and yield. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3), and other nucleophiles.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted derivatives.
Scientific Research Applications
Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl- involves its interaction with molecular targets through various pathways. The azo group (N=N) can participate in electron transfer reactions, while the nitro and chloro groups can undergo redox and substitution reactions, respectively. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-4-methyl-: Similar in structure but lacks the azo groups, making it less vibrant in color.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of the nitro group, leading to different chemical properties.
Benzenamine, 4-chloro-N-methyl-: Similar in structure but with a methyl group instead of the nitro group, affecting its reactivity.
Uniqueness
Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl- is unique due to the presence of two azo groups, which contribute to its vibrant color and stability. This makes it particularly valuable in applications where color and stability are essential, such as in dyes and pigments.
Properties
CAS No. |
847685-85-2 |
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Molecular Formula |
C20H17ClN6O2 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-2-methylaniline |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-3-7-19(20(9-12)27(28)29)26-24-15-5-8-18(16(21)11-15)25-23-14-4-6-17(22)13(2)10-14/h3-11H,22H2,1-2H3 |
InChI Key |
WAZYKBLKWZGDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3)N)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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